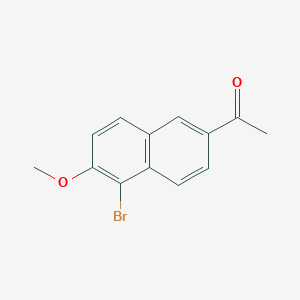

2-Acetyl-5-bromo-6-methoxynaphthalene

Overview

Description

Preparation Methods

Bromination of 6-Methoxynaphthalene

The synthesis begins with the bromination of 6-methoxynaphthalene to introduce a bromine atom at position 5. This step is critical for directing subsequent acylation and ensuring regioselectivity.

Reaction Conditions for Bromination

Bromination typically employs elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at temperatures between 0°C and 25°C. The methoxy group at position 6 activates the naphthalene ring, directing electrophilic substitution to position 5 due to its para-directing nature.

Table 1: Representative Bromination Conditions

| Starting Material | Brominating Agent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 6-Methoxynaphthalene | Br₂ (1.1 eq) | FeBr₃ (0.1 eq) | 0–25°C | 85–90 |

Friedel-Crafts Acylation of 5-Bromo-6-methoxynaphthalene

The brominated intermediate undergoes Friedel-Crafts acylation to introduce an acetyl group at position 2. This reaction requires anhydrous conditions and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acetylating agent.

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Aromatic hydrocarbons like mesitylene or xylene are preferred due to their ability to stabilize the acylium ion intermediate.

Table 2: Solvent Effects on Acylation Yield

| Solvent | Catalyst (AlCl₃ eq) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mesitylene | 1.2 | 0–20°C | 3 | 88.2 |

| m-Xylene | 1.2 | -10–25°C | 3 | 86.7 |

| tert-Butylbenzene | 1.2 | -10–25°C | 16 | 85.3 |

| β-Naphthol | 2.0 | -10–25°C | 48 | 38.7 |

Mesitylene achieves the highest yield (88.2%) due to its electron-rich aromatic system, which stabilizes transition states. Prolonged reaction times in polar solvents like β-naphthol reduce yields, likely due to side reactions.

Stepwise Reaction Mechanism

- Activation : AlCl₃ coordinates with acetic anhydride to generate the acylium ion.

- Electrophilic Attack : The acylium ion attacks position 2 of 5-bromo-6-methoxynaphthalene, favored by the electron-donating methoxy group.

- Rearomatization : Deprotonation restores aromaticity, yielding 2-acetyl-5-bromo-6-methoxynaphthalene.

Alternative Synthetic Route: Direct Bromination-Acylation Sequence

A streamlined approach combines bromination and acylation in a single pot, reducing purification steps.

Single-Pot Procedure

- Bromination : 6-Methoxynaphthalene is treated with Br₂/FeBr₃ at 0°C.

- In Situ Acylation : Without isolating the brominated intermediate, acetic anhydride and AlCl₃ are added directly.

- Workup : The crude product is purified via crystallization from n-heptane or isopropyl alcohol.

Table 3: Single-Pot vs. Stepwise Yields

| Method | Bromination Yield (%) | Acylation Yield (%) | Overall Yield (%) |

|---|---|---|---|

| Stepwise | 85–90 | 85–88 | 72–79 |

| Single-Pot | 87 | 84 | 73 |

The single-pot method marginally reduces overall yield but improves operational efficiency.

Industrial-Scale Considerations

While laboratory methods use stoichiometric AlCl₃, industrial processes optimize catalyst recycling to reduce costs. For example, mesitylene-AlCl₃ complexes can be recovered and reused for subsequent batches. Additionally, continuous-flow reactors minimize thermal degradation during exothermic acylation steps.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at position 1 (ortho to methoxy) may occur if reaction temperatures exceed 25°C. This is mitigated by strict temperature control and using FeBr₃ as a regioselective catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-bromo-6-methoxynaphthalene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Substitution: Products include various substituted naphthalenes.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Acetyl-5-bromo-6-methoxynaphthalene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions. For instance, it can be transformed into other substituted naphthalenes through nucleophilic substitution reactions.

Synthetic Routes:

The synthesis typically involves the bromination of 6-methoxynaphthalene followed by acetylation with acetic anhydride. This process can be scaled for industrial production, although detailed industrial methods remain less documented.

Biological Applications

Proteomics Research:

In biological studies, this compound is utilized in proteomics research to explore protein interactions. Its ability to modify proteins through acetylation makes it a valuable tool for studying post-translational modifications.

Antioxidant Activity:

Research indicates that this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). This suggests its potential utility in combating oxidative stress.

Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory properties by inhibiting the phosphorylation of key inflammatory signaling molecules like NF-κB and STAT1. These findings indicate its potential for treating chronic inflammatory conditions .

Antibacterial Properties:

Preliminary studies suggest that this compound may exhibit antibacterial activity, although further research is required to elucidate specific mechanisms and efficacy against various bacterial strains.

Industrial Applications

Production of Specialty Chemicals:

In the chemical industry, this compound is employed in the production of specialty chemicals. Its unique properties allow it to serve as a building block for various chemical syntheses .

Synthesis of Nabumetone:

This compound is involved in the synthesis of nabumetone, an anti-inflammatory drug. The synthesis process includes reacting this compound with alkyl acetates in the presence of alkaline alcoholates, showcasing its relevance in pharmaceutical development .

Case Studies

Case Study on Antioxidant Activity:

A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured cells exposed to harmful agents. This highlights its potential for protective therapies against oxidative damage.

Case Study on Anti-inflammatory Effects:

In a murine model of inflammation, administration of this compound resulted in reduced swelling and inflammatory markers, indicating its potential for treating inflammatory diseases effectively without significant adverse effects.

Mechanism of Action

The mechanism of action for 2-Acetyl-5-bromo-6-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the acetyl group.

6-Methoxy-2-acetonaphthone: Similar but with different substitution patterns.

Uniqueness

2-Acetyl-5-bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2-Acetyl-5-bromo-6-methoxynaphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Molecular Formula: C12H11BrO2

Molecular Weight: 255.12 g/mol

Physical Appearance: Solid

Melting Point: 78-82 °C

Solubility: Practically insoluble in water

The compound features a naphthalene backbone with an acetyl group and a bromine atom, which contribute to its chemical reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity: The compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This mechanism helps combat oxidative stress in various cell types.

- Anti-inflammatory Effects: It has been shown to inhibit the phosphorylation of key inflammatory signaling molecules, including NF-κB and STAT1. This suggests its potential as an anti-inflammatory agent, possibly reducing conditions associated with chronic inflammation .

- Antibacterial Properties: Preliminary studies indicate that this compound may possess antibacterial activity, although specific mechanisms and efficacy against various bacterial strains require further investigation.

In Vitro Studies

In laboratory settings, this compound was tested on keratinocytes, demonstrating increased expression of antioxidant enzymes. The compound's stability over time under controlled conditions supports its potential for long-term therapeutic use against oxidative damage.

In Vivo Studies

Animal model studies have shown that lower doses of the compound effectively reduce inflammation without significant adverse effects. This highlights its therapeutic window and safety profile for potential clinical applications.

Comparative Analysis of Biological Activity

| Property | This compound | Nabumetone (Active Metabolite) |

|---|---|---|

| Molecular Weight | 255.12 g/mol | 228.29 g/mol |

| Primary Action | Antioxidant, Anti-inflammatory | COX-1/COX-2 Inhibition |

| Therapeutic Use | Potentially antibacterial | Non-steroidal anti-inflammatory drug |

| Mechanism of Action | Nrf2 activation, NF-κB inhibition | Prodrug metabolized to active form |

| Dosage Safety | Safe at lower doses | Requires careful dosage management |

Case Studies

-

Case Study on Antioxidant Activity:

A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured cells exposed to harmful agents, suggesting its utility in protective therapies against oxidative damage. -

Case Study on Anti-inflammatory Effects:

In a murine model of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers, indicating its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing bromine and methoxy groups into naphthalene derivatives like 2-acetyl-5-bromo-6-methoxynaphthalene?

- Bromination typically involves electrophilic substitution using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃), while methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling with methoxide sources. For example, propargyl bromide and K₂CO₃ in DMF have been used to functionalize naphthol derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-bromination.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous naphthalene derivatives with R-factors <0.05 . Complementary techniques include NMR (¹H/¹³C, DEPT), FT-IR (to confirm acetyl C=O stretches), and mass spectrometry (EI-MS for molecular ion peaks). For example, electron ionization (EI) spectra in NIST databases provide reference fragmentation patterns .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and fume hoods to minimize dermal/ inhalation exposure. Avoid aqueous drains due to potential environmental persistence. Waste disposal must comply with CERCLA/ATSDR guidelines, with particular attention to brominated aromatic byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data across studies involving halogenated naphthalenes?

- Systematic risk-of-bias assessment is essential. Tools like ATSDR’s questionnaires (Table C-6/C-7) evaluate randomization, dose reporting, and outcome transparency in animal/human studies . Meta-analyses should account for variables like exposure duration, metabolic pathways (e.g., cytochrome P450 activation), and species-specific susceptibility .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

- Employ solid-phase extraction (SPE) with HLB cartridges for aqueous media analysis, as validated for structurally similar compounds like chlorophenols and phthalates . Monitor degradation products (e.g., deacetylated or demethylated metabolites) via LC-MS/MS. Environmental partitioning coefficients (log K₀w, log Kₐoc) can be predicted using EPI Suite™, but experimental validation via OECD 121/123 guidelines is advised .

Q. How can computational methods enhance the design of derivatives with reduced ecotoxicity?

- Density Functional Theory (DFT) calculations can predict reactive sites for metabolic activation (e.g., acetyl group oxidation). QSAR models trained on naphthalene toxicity data (e.g., LC50 values for Daphnia magna) enable virtual screening of substituent effects. For instance, replacing bromine with less bioaccumulative halogens (e.g., fluorine) may reduce ecological risk .

Q. What gaps exist in the current understanding of this compound’s mechanism of action in biological systems?

- Limited data exist on its interaction with cellular targets like aryl hydrocarbon receptors (AhR) or glutathione-S-transferases. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by transcriptomic profiling to identify dysregulated pathways. Comparative studies with 1-methylnaphthalene may elucidate substituent-specific effects .

Q. Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) in synthesis .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm purity .

- Ethical Compliance : Adhere to TSCATS and NIH RePORTER guidelines for reporting hazardous byproducts .

Properties

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDYYAXVVDTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347496 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84167-74-8 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.